molecular formula C12H17NO2 B13570322 Methyl 2-amino-4-phenylpentanoate

Methyl 2-amino-4-phenylpentanoate

Cat. No.: B13570322
M. Wt: 207.27 g/mol
InChI Key: HJABWSKBQFQKPG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylpentanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a phenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-phenylpentanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-phenylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: Methyl 2-amino-4-phenylpentanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and biologically active molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the synthesis of peptide analogs for biochemical studies.

Medicine: this compound has potential applications in drug development. Its structural similarity to phenylalanine makes it a candidate for designing enzyme inhibitors and receptor agonists/antagonists.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-phenylpentanoate: Similar structure but lacks the amino group.

    Phenylalanine: An essential amino acid with a similar backbone but without the ester group.

    Methyl 2-amino-3-phenylpropanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Methyl 2-amino-4-phenylpentanoate is unique due to the presence of both an amino group and a phenyl group on the same carbon chain, along with a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-4-phenylpentanoate

InChI

InChI=1S/C12H17NO2/c1-9(8-11(13)12(14)15-2)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3

InChI Key

HJABWSKBQFQKPG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)OC)N)C1=CC=CC=C1

Origin of Product

United States

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